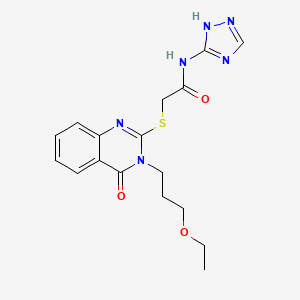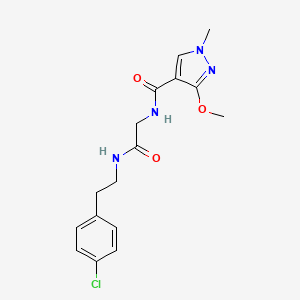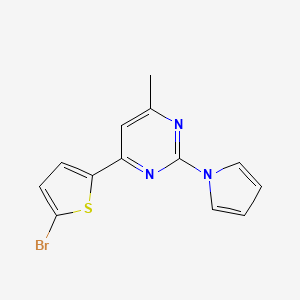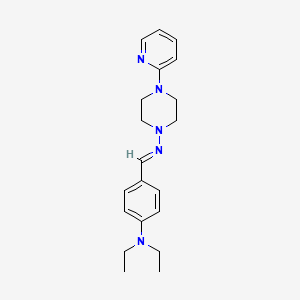
2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains an indene group (a fused benzene and cyclopentene ring), a carboxylic acid group (-COOH), and a cyclopentylamino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indene ring, followed by the introduction of the cyclopentylamino group and the carboxylic acid group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene ring would give the molecule a certain degree of rigidity, while the carboxylic acid and cyclopentylamino groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The carboxylic acid group could participate in acid-base reactions, while the cyclopentylamino group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of its intermolecular forces .科学的研究の応用
Chemical Synthesis and Functionalized Skeletons
The synthesis of functionalized cyclohexene skeletons, similar in structure to 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, involves diastereoselective methodologies using readily available starting materials like L-serine, showcasing a major advancement in chemical synthesis techniques. This approach highlights the potential for creating complex molecular structures from simpler ones through strategic chemical reactions, such as ring-closing metathesis and diastereoselective Grignard reactions. The absolute configurations of the key intermediates in these syntheses have been confirmed through two-dimensional NMR studies, underpinning the precision required in the design and execution of such synthetic routes (Cong & Yao, 2006).
Environmental and Biological Monitoring
The study of environmental exposure to plasticizers demonstrates the application of chemical analysis in monitoring and assessing human exposure to chemical compounds. Specifically, the analysis of urinary concentrations of oxidative metabolites of plasticizers offers a method for environmental exposure assessment. This research underscores the importance of developing sensitive and specific biomarkers for the detection of chemical exposures in the environment, illustrating how chemical synthesis and analytical techniques can be applied in environmental health studies (Silva et al., 2013).
Advancements in Medicinal Chemistry
The exploration of new compounds with potential anticonvulsant activity illustrates the application of chemical synthesis in the development of therapeutic agents. By creating amino amides and amino esters based on specific chemical skeletons, researchers can evaluate the biological activities of these new entities. This research exemplifies the iterative process of drug development, from the synthesis of novel compounds to their biological evaluation, highlighting the critical role of chemical synthesis in advancing medicinal chemistry (Arustamyan et al., 2019).
Photoluminescence and Material Science
The synthesis of photoluminescent materials through the strategic assembly of metal-organic polymers showcases the intersection of chemical synthesis and material science. By manipulating the structural elements of compounds, researchers can imbue materials with specific properties, such as photoluminescence. This area of research not only advances our understanding of material properties but also opens up new applications in fields such as optoelectronics and sensor development (Chen et al., 2003).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
将来の方向性
特性
IUPAC Name |
2-(cyclopentylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-14(18)15(16-13-7-3-4-8-13)9-11-5-1-2-6-12(11)10-15;/h1-2,5-6,13,16H,3-4,7-10H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNZVTWXNUSMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)
![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)

![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2753045.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)
